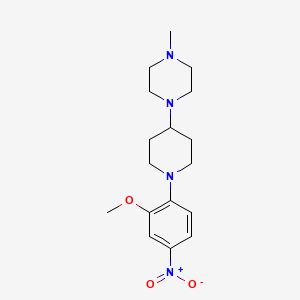

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-[1-(2-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-18-9-11-19(12-10-18)14-5-7-20(8-6-14)16-4-3-15(21(22)23)13-17(16)24-2/h3-4,13-14H,5-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTCIVXKZRYJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, a compound of interest for researchers and professionals in drug development. The synthesis is strategically designed in two key stages, leveraging well-established and reliable chemical transformations to ensure high yield and purity of the final product.

The overall synthetic strategy involves a two-step sequence:

-

Step 1: Synthesis of the Key Intermediate, 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

-

Step 2: Reductive Amination. The intermediate ketone is then coupled with 1-methylpiperazine through reductive amination to yield the target molecule.

This document will elaborate on the mechanistic underpinnings of each step, provide detailed experimental protocols, and present the expected outcomes based on established chemical principles.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthetic workflow from the primary starting materials to the final product.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one via Nucleophilic Aromatic Substitution (SNAr)

The initial and crucial step in this synthesis is the formation of the C-N bond between the aromatic ring and the piperidine moiety. For this transformation, nucleophilic aromatic substitution (SNAr) is the reaction of choice. The presence of a strong electron-withdrawing nitro group (para to the leaving group) and another electron-withdrawing methoxy group (ortho) significantly activates the aryl halide towards nucleophilic attack. This activation is critical for the reaction to proceed under viable conditions.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex.[1] However, some recent studies suggest that under certain conditions, these reactions may proceed through a concerted mechanism.[1] For the purpose of this guide, we will consider the well-established stepwise mechanism.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-one on the carbon atom bearing the leaving group (in this case, fluoride) of 1-fluoro-2-methoxy-4-nitrobenzene. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired N-aryl piperidone intermediate.

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol

Materials:

-

1-Fluoro-2-methoxy-4-nitrobenzene

-

Piperidin-4-one hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.1 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free base.

-

Add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(2-methoxy-4-nitrophenyl)piperidin-4-one as a solid.

Step 2: Reductive Amination to Yield the Final Product

The second step involves the coupling of the synthesized ketone intermediate with 1-methylpiperazine via reductive amination. This is a highly efficient and widely used method for the formation of C-N bonds from a carbonyl compound and an amine. The reaction proceeds in two stages: the formation of an iminium ion intermediate, followed by its reduction to the corresponding amine.

Mechanistic Rationale

The reaction is typically carried out in a one-pot procedure. The ketone, 1-(2-methoxy-4-nitrophenyl)piperidin-4-one, reacts with the secondary amine of 1-methylpiperazine to form a hemiaminal intermediate. This intermediate then dehydrates to form a quaternary iminium ion. A reducing agent, such as sodium triacetoxyborohydride, present in the reaction mixture then selectively reduces the iminium ion to the final tertiary amine product. Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for this transformation, as it is less basic and more selective than other common reducing agents like sodium borohydride.[2]

Caption: Simplified mechanism of reductive amination.

Experimental Protocol

Materials:

-

1-(2-Methoxy-4-nitrophenyl)piperidin-4-one

-

1-Methylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1-(2-methoxy-4-nitrophenyl)piperidin-4-one (1.0 eq) in dichloroethane.

-

Add 1-methylpiperazine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford 1-(1-(2-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine as the final product.

Data Summary

The following table summarizes the key reactants, reagents, and expected outcomes for this synthetic pathway.

| Step | Reaction Type | Key Reactants | Key Reagents | Solvent | Expected Yield |

| 1 | Nucleophilic Aromatic Substitution | 1-Fluoro-2-methoxy-4-nitrobenzene, Piperidin-4-one | K₂CO₃ | DMF | 75-85% |

| 2 | Reductive Amination | 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one, 1-Methylpiperazine | NaBH(OAc)₃, Acetic Acid | DCE | 80-90% |

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 1-(1-(2-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. The choice of a nucleophilic aromatic substitution followed by a reductive amination leverages well-understood and high-yielding reactions, making this pathway amenable to both laboratory-scale synthesis and potential scale-up for drug development applications. The provided protocols are designed to be self-validating, with clear steps and monitoring points to ensure the successful synthesis of the target compound.

References

-

Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Mishra, V., & Chundawat, T. S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

-

SciSpace. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Retrieved from [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]

-

Biostains and Dyes. (n.d.). 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]

-

Glyko. (n.d.). 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: Synthesis, Characterization, and Pharmacological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential pharmacological relevance of the novel compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its scientific investigation. The guide details a proposed synthetic pathway via nucleophilic aromatic substitution, outlines standard protocols for physicochemical and spectroscopic characterization, and explores potential pharmacological targets based on the well-documented activities of related N-aryl piperidine and piperazine scaffolds. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical predictions and practical methodologies for its exploration in drug discovery and development.

Introduction

The piperidine and piperazine heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] The unique structural and physicochemical properties of these rings, particularly their ability to engage in key interactions with biological targets, have made them a focal point of drug design. The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine incorporates both of these important moieties, linked to a substituted nitrophenyl ring. This combination of structural features suggests a rich potential for biological activity, particularly within the central nervous system (CNS), where arylpiperazine and arylpiperidine derivatives frequently exhibit high affinity for neurotransmitter receptors.[2]

This guide provides an in-depth analysis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (henceforth referred to as "the compound"), a molecule identified as a potential drug intermediate.[3] Due to the absence of extensive published experimental data on this specific entity, this document will leverage established knowledge of its constituent chemical motifs to provide a scientifically grounded guide for its synthesis, characterization, and potential pharmacological evaluation.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

-

CAS Number: 1254058-33-7

-

Molecular Formula: C₁₇H₂₆N₄O₃

-

Molecular Weight: 334.42 g/mol

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of key physicochemical parameters. The following table summarizes the predicted properties of the compound, which are crucial for initial assessment in a drug discovery pipeline.

| Property | Predicted Value | Method of Prediction |

| Boiling Point | 488.9 ± 45.0 °C | Computational Prediction |

| Density | 1.195 ± 0.06 g/cm³ | Computational Prediction |

| pKa | Basic: 8.5 (most basic) | Chemicalize Prediction[4][5] |

| LogP | 2.8 | Chemicalize Prediction[4][5] |

| Solubility | Predicted to be soluble in water.[6] | General observation for similar salts |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

For accurate characterization, the following experimental protocols are recommended.

The melting point is a crucial indicator of purity.[7]

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.[8][9]

-

The capillary tube is placed in a melting point apparatus.[8][10]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute).

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9][10] A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Assessing solubility in various solvents is critical for formulation and in vitro assay development.

Protocol:

-

Add a known excess amount of the compound to a fixed volume of the desired solvent (e.g., water, PBS, DMSO) in a vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Separate the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

The ionization constant (pKa) is vital for understanding a compound's behavior at physiological pH.

Protocol:

-

Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base.

-

The pH of the solution is monitored as a function of the titrant volume.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

Synthesis and Purification

The synthesis of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine can be logically approached through a nucleophilic aromatic substitution (SNA_r) reaction, a common method for the formation of N-aryl bonds.[11][12]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with 1-methyl-4-(piperidin-4-yl)piperazine. The fluorine atom is a good leaving group in SNA_r reactions, particularly when activated by the electron-withdrawing nitro group.

Caption: Proposed synthesis of the target compound.

Experimental Protocol for Synthesis

This protocol is a general guideline based on established procedures for similar reactions.[13]

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-(piperidin-4-yl)piperazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq), to the solution. To this mixture, add 1-fluoro-2-methoxy-4-nitrobenzene (1.1 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.

Characterization of the Synthesized Compound

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

¹H and ¹³C NMR are essential for structural elucidation.[14][15][16]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the methoxy group, the protons on the piperidine and piperazine rings, and the methyl group on the piperazine. The chemical shifts and coupling patterns will be characteristic of the proposed structure.

-

¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the aromatic, aliphatic, and methoxy carbons in the molecule.

Mass spectrometry will confirm the molecular weight of the compound.[17][18]

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition.

IR spectroscopy can be used to identify the presence of key functional groups.

-

Expected characteristic peaks include C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), N-O stretching (nitro group), and C-O stretching (ether).

Potential Pharmacological Significance

The structural motifs within 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine suggest potential interactions with several important classes of biological targets, particularly neurotransmitter receptors.

Rationale for Pharmacological Interest

-

Arylpiperazine Moiety: N-arylpiperazines are well-known pharmacophores that exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[2][19][20] They are key components of many antipsychotic and antidepressant drugs.

-

Piperidine Moiety: The piperidine ring is another common feature in CNS-active compounds and can influence receptor binding and pharmacokinetic properties.[21][22]

-

Combined Scaffold: The combination of these two heterocyclic systems linked to a substituted phenyl ring creates a molecule with a three-dimensional structure that could fit into the binding pockets of various G-protein coupled receptors (GPCRs).

Proposed Pharmacological Screening

A logical starting point for investigating the pharmacological profile of this compound would be to assess its binding affinity for key serotonin and dopamine receptors implicated in neuropsychiatric disorders.

Caption: Proposed pharmacological screening workflow.

Protocol:

-

Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT₁A, 5-HT₂A, D₂). Prepare cell membrane homogenates.

-

Binding Reaction: Incubate the membrane preparations with a specific radioligand for the target receptor and varying concentrations of the test compound.

-

Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Silico ADME-Tox Prediction

Computational tools can provide an early assessment of the drug-like properties of the compound.[23][24][25][26]

-

Parameters to Evaluate:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/induction.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

-

Several free and commercial software packages are available for these predictions.

Conclusion

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a novel compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, its structural features strongly suggest that it may possess interesting pharmacological properties, particularly as a modulator of CNS receptors. This technical guide provides a comprehensive framework for its synthesis, purification, and characterization, as well as a logical starting point for its pharmacological evaluation. The proposed protocols and predicted data herein should serve as a valuable resource for researchers embarking on the scientific exploration of this promising molecule. It is imperative that the predicted data be validated through rigorous experimentation to fully elucidate the chemical and biological profile of this compound.

References

- Ekins, S., et al. (2000). In silico ADME/Tox comes of age: twenty years later. Pharmaceutical Research, 37(12), 1-13.

- Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.

- Gleeson, M. P., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16076-16087.

- Ekins, S. (2014). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Request PDF.

- Gleeson, M. P., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16076–16087.

- Kalinowska-Tłuścik, J., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1361.

- Filip, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(3), 351-357.

- Ricci, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5467.

- Jilani, J. A., et al. (2012). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 3(8), 2411-2418.

- Kalinowska-Tłuścik, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation.

- Zengin, G., et al. (2017). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Marmara Pharmaceutical Journal, 21(4), 846-854.

- University of Calgary. (n.d.).

- Wenzel, T. J. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar.

- Gökmen, Z., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)

- Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.

- Wenzel, T. J. (2021). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. YouTube.

- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- Zejc, A., et al. (1990).

- Mettler Toledo. (n.d.).

- Wenzel, T. J. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- ScienceGeek.net. (n.d.).

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- De Rienzo, F., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3169.

- Kumar, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. Neuroquantology, 21(7), 1109-1117.

- Al-Warhi, T., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(45), 30485-30494.

- ChemAxon. (n.d.).

- PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. PubChem.

- Cao, X., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.

- ChemAxon. (n.d.).

- Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 82(21), 11261-11273.

- Um, I. H., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 78(13), 6543-6551.

- Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Cao, X., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5292-5297.

- Asiri, A. M., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(19), 4589.

- ChemBK. (n.d.). 1-[1-(5-Methoxy-2-methyl-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine. ChemBK.

- Avcı, D., et al. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.

- Aldabbagh, F., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.

- ChemicalBook. (n.d.). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. chembk.com [chembk.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. neuroquantology.com [neuroquantology.com]

- 19. tandfonline.com [tandfonline.com]

- 20. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, identified by the CAS number 1254058-33-7. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthesis pathway, and its potential applications as a key intermediate in the synthesis of pharmacologically active molecules.

Core Compound Identification and Properties

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a complex organic molecule that serves as a crucial building block in medicinal chemistry.[1][2][3] Its structural features, including a nitrophenyl group, a piperidine ring, and a methylpiperazine moiety, make it a versatile intermediate for the synthesis of a variety of active compounds.[1][2][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1254058-33-7 | |

| Molecular Formula | C₁₇H₂₆N₄O₃ | |

| Molecular Weight | 334.41 g/mol | |

| Appearance | Yellow to orange solid | |

| Purity | ≥95.0% (by ¹H NMR) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Chemical Structure

The chemical structure of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is depicted below. The presence of multiple nitrogen atoms and an aromatic ring provides several sites for further chemical modification, highlighting its utility as a versatile intermediate.

Caption: Chemical structure of the title compound.

Synthesis and Manufacturing

While specific, detailed synthesis protocols for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine are not widely published in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond between the piperidine and the nitrophenyl rings, and the C-N bond between the piperidine and piperazine rings. This suggests a convergent synthesis strategy where the substituted nitrophenylpiperidine and the methylpiperazine moieties are synthesized separately and then coupled.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Proposed Synthesis Protocol

Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one

This step involves a nucleophilic aromatic substitution reaction.

-

Reactants: 1-Fluoro-2-methoxy-4-nitrobenzene and Piperidin-4-one.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base: A non-nucleophilic base like Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) to scavenge the hydrofluoric acid byproduct.

-

Procedure: a. Dissolve Piperidin-4-one and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add 1-Fluoro-2-methoxy-4-nitrobenzene to the mixture. c. Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Upon completion, cool the reaction mixture, and quench with water. e. Extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to Yield the Final Product

This step couples the piperidin-4-one intermediate with 1-methylpiperazine.

-

Reactants: 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one and 1-Methylpiperazine.

-

Reducing Agent: A mild reducing agent such as Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN).

-

Solvent: An anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Procedure: a. Dissolve 1-(2-Methoxy-4-nitrophenyl)piperidin-4-one and 1-methylpiperazine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the reducing agent portion-wise to the stirred solution at room temperature. c. Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or HPLC. d. Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. e. Separate the organic layer, and extract the aqueous layer with the same solvent. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. The final product can be purified by crystallization or column chromatography.

Applications in Research and Drug Development

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is primarily utilized as a drug intermediate.[1][2][3] The piperazine and piperidine scaffolds are common pharmacophores found in a wide range of biologically active compounds. The nitrophenyl group can be readily reduced to an aniline, which can then be further functionalized, making this intermediate a valuable precursor for creating libraries of compounds for drug discovery screening.

While the specific downstream products of this intermediate are not publicly disclosed, compounds with similar structural motifs have been investigated for a variety of therapeutic targets, including but not limited to:

-

Central Nervous System (CNS) agents: Piperazine derivatives are known to interact with various receptors in the CNS.

-

Anticancer agents: The piperidine and piperazine rings are present in several approved anticancer drugs.[5]

-

Antiviral and Antibacterial agents: These heterocyclic systems are key components of numerous antimicrobial compounds.[5]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.

Hazard Identification

The compound is associated with the following hazard statements:[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning .[6]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[6]

Conclusion

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for medicinal chemists. While detailed public information on its direct biological activity is limited, its role as a precursor to more complex molecules underscores its importance in the drug discovery and development pipeline. Researchers utilizing this compound should adhere to strict safety protocols and can employ the proposed synthetic strategies as a foundation for their own experimental work.

References

-

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine . MedChemExpress (Japanese). [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE . CORE. [Link]

-

Analytical Methods for Piperazines . Royal Society of Chemistry. [Link]

-

Piperidin-4-one: the potential pharmacophore . PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. achmem.com [achmem.com]

"1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Abstract

The precise determination of molecular weight is a cornerstone of chemical characterization, essential for verifying substance identity, purity, and structure in research and drug development. This guide provides a comprehensive analysis of the molecular weight for the compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (CAS No: 1254058-33-7). We will detail the theoretical calculation based on its molecular formula, C17H26N4O3, and outline the definitive experimental verification using high-resolution mass spectrometry (HRMS). This document serves as a technical resource for researchers, offering both the foundational principles and a practical, field-proven protocol for its empirical determination.

Introduction to the Compound

1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a complex organic molecule often utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure incorporates multiple functional groups, including a methoxy group, a nitro group, and two distinct nitrogen-containing heterocyclic rings (piperidine and piperazine).

Given its role as a building block in pharmaceutical synthesis, the unambiguous confirmation of its molecular weight is a critical quality control step. An accurate molecular weight confirms the correct elemental composition, ensuring that the correct starting material is carried forward into subsequent reaction steps, thereby safeguarding the integrity of the final product.

Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in its molecular formula.[2][3][4] The established molecular formula for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is C17H26N4O3 .[5][6]

The calculation involves multiplying the count of each element by its standard atomic weight and summing the results. Atomic weights are based on the naturally occurring isotopic distribution of each element.

Table 1: Calculation of Theoretical Molecular Weight for C17H26N4O3

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 17 | 12.011 | 204.187 |

| Hydrogen | H | 26 | 1.008 | 26.208 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | Calculated Molecular Weight: | 334.420 |

Based on this calculation, the average molecular weight is 334.42 amu . Commercial suppliers list this value as 334.4 g/mol , 334.41 g/mol , or 334.42 g/mol , with the minor variations attributable to rounding or the use of monoisotopic masses.[5][6][7][8] For high-accuracy applications, the monoisotopic mass, which considers only the most abundant isotope of each element, is calculated and experimentally verified.

Experimental Verification via Mass Spectrometry

While theoretical calculation provides an expected value, empirical measurement is required for definitive confirmation. Mass Spectrometry (MS) is the premier analytical technique for the precise determination of molecular weight.[9][10] High-Resolution Mass Spectrometry (HRMS) can measure mass with exceptional accuracy (typically <5 ppm), which is often sufficient to confirm a unique molecular formula.[11][12]

The most common approach for a molecule of this nature is Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the analyte from impurities before it enters the mass spectrometer.[10]

Causality in Method Development: Why LC-MS?

The choice of LC-MS is deliberate. The LC step ensures that the mass measurement is performed on a purified analyte, preventing co-eluting impurities from interfering with the result. For the MS component, Electrospray Ionization (ESI) is selected as the ionization source. ESI is a "soft" ionization technique that imparts a charge on the analyte (typically through protonation to form [M+H]+) without causing significant fragmentation. This maximizes the signal for the molecular ion, which is crucial for an unambiguous molecular weight determination. A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy.

Experimental Protocol: High-Resolution LC-MS Analysis

The following protocol describes a self-validating system for the accurate mass determination of the title compound.

1. Sample Preparation:

- Prepare a stock solution of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine at 1 mg/mL in methanol.

- Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

2. Liquid Chromatography (LC) Conditions:

- Instrument: UHPLC System

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Mass Calibration: The instrument must be calibrated immediately prior to the run. For highest accuracy, use an internal reference standard (lock mass) infused concurrently to correct for any instrumental drift during the analysis.[12]

- Scan Range: 100 - 500 m/z.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.

Visualization of the Analytical Workflow

The diagram below illustrates the sequential process of LC-MS analysis for molecular weight determination.

Caption: Workflow for LC-MS based molecular weight determination.

Data Interpretation and Validation

1. Identifying the Molecular Ion: In positive ESI mode, the analyte is expected to be protonated. Therefore, the target ion is the protonated molecule, [M+H]+.

-

Theoretical Molecular Weight (M): 334.420 Da

-

Mass of a Proton (H+): 1.007 Da

-

Expected m/z for [M+H]+: 334.420 + 1.007 = 335.427

The high-resolution mass spectrum should show a prominent peak at or very near this m/z value.

2. Mass Accuracy Calculation: The trustworthiness of the result is confirmed by calculating the mass accuracy in parts per million (ppm).[11]

Formula: ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

For a result to be considered a confident identification, the ppm error should be below 5 ppm, a standard requirement for publication in many chemistry journals.[11]

Example: If the instrument measures an m/z of 335.4265, the ppm error would be: [(335.4265 - 335.427) / 335.427] * 1,000,000 = -1.5 ppm An error of -1.5 ppm is well within the acceptable range and provides high confidence in the assigned molecular formula.

Logical Flow of Data Validation

The following diagram outlines the logical steps to validate the experimental result against the theoretical value.

Caption: Logical workflow for the validation of molecular weight.

Summary

The molecular weight of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine has been thoroughly examined through both theoretical and experimental lenses.

Table 2: Summary of Molecular Weight Data

| Parameter | Value | Method |

| Molecular Formula | C17H26N4O3 | - |

| Theoretical MW (Average) | 334.42 g/mol | Calculation |

| Monoisotopic Mass | 334.2005 Da | Calculation |

| Expected Ion ([M+H]+) | 335.2078 m/z | Calculation |

| Experimental Verification | < 5 ppm error from theoretical | High-Resolution LC-MS |

This guide has established the theoretical molecular weight and provided a robust, validated protocol for its experimental confirmation. Adherence to this methodology ensures the high degree of certainty required for scientific research and pharmaceutical development.

References

-

Prepineer. How Do You Find The Molecular Weight Of A Compound?. [Link]

-

ThoughtCo. How to Find the Molecular Mass of a Compound. [Link]

-

TIGP. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

-

Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

-

Aragen Bioscience. Molecular weight Determination. [Link]

-

Khan Academy. Worked example: Calculating Molecular weight. [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

ChemBK. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. [Link]

-

Autech Industry Co.,Limited. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. prepineer.com [prepineer.com]

- 3. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 4. youtube.com [youtube.com]

- 5. achmem.com [achmem.com]

- 6. chembk.com [chembk.com]

- 7. 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine - [sigmaaldrich.com]

- 8. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 12. rsc.org [rsc.org]

In silico modeling of "1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine"

An In-Depth Technical Guide to the In Silico Modeling of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of the novel chemical entity, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. As a molecule of potential interest in drug discovery, a thorough computational assessment is the critical first step in elucidating its therapeutic potential and de-risking its progression. This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Foreword: The Rationale for a Computational First Approach

In modern drug discovery, the synthesis of every new chemical entity represents a significant investment of time and resources. The compound , 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, is identified as a drug intermediate, suggesting its potential as a scaffold for a variety of active compounds.[1][2] The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of clinically approved drugs and its ability to favorably modulate pharmacokinetic properties.[3][4] The presence of a nitrophenyl group also opens avenues for diverse chemical interactions.

An in silico first approach allows for a multifaceted and cost-effective preliminary assessment of a compound's drug-like properties, potential biological targets, and safety profile before committing to extensive wet-lab validation.[5][6] This guide will delineate a logical, multi-step computational workflow designed to build a comprehensive profile of this molecule.

Part 1: Foundational Analysis - Molecular Properties and Drug-Likeness

The initial step in evaluating any potential therapeutic agent is to assess its fundamental physicochemical properties. These descriptors are predictive of a molecule's pharmacokinetic behavior, including its absorption and distribution. A common framework for this assessment is Lipinski's Rule of Five, which provides a set of heuristics for oral bioavailability.

Protocol 1: Calculation of Physicochemical Descriptors

-

Input: Obtain the 2D structure of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, typically as a SMILES string or SDF file.

-

Software: Utilize computational chemistry software such as Schrödinger's QikProp, BIOVIA's Discovery Studio, or free web-based tools like SwissADME.

-

Execution:

-

Load the molecular structure into the chosen software.

-

Run the property calculation module (e.g., "QikProp" or "Molecular Properties").

-

The software will calculate a range of descriptors based on the molecule's topology and elemental composition.

-

-

Key Descriptors to Analyze:

-

Molecular Weight (MW): Influences diffusion and transport.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting membrane permeability and solubility.

-

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule; correlates with membrane permeability.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for molecular recognition and solubility.

-

Rotatable Bonds: A measure of molecular flexibility.

-

Data Summary: Predicted Physicochemical Properties

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Significance |

| Molecular Weight | 334.4 g/mol | < 500 | Favorable for absorption and diffusion. |

| LogP | ~3.5 | ≤ 5 | Good balance between solubility and permeability. |

| TPSA | ~50 Ų | < 140 Ų | Suggests good potential for oral bioavailability. |

| HBD | 0 | ≤ 5 | Favorable for membrane permeability. |

| HBA | 7 | ≤ 10 | Within acceptable limits for drug-likeness. |

| Rotatable Bonds | 4 | ≤ 10 | Good conformational flexibility. |

Note: The values in this table are representative and should be calculated using appropriate software for precise results.

Part 2: Unveiling Potential Biological Activity - Pharmacophore Modeling and Target Identification

A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[7][8] Pharmacophore modeling can be used to screen for potential biological targets, a process often referred to as "target fishing" or "reverse docking".

Conceptual Workflow for Target Identification

Caption: Workflow for ligand-based pharmacophore modeling and target fishing.

Protocol 2: Ligand-Based Pharmacophore Generation and Screening

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of the molecule using software like Schrödinger's LigPrep or open-source alternatives. This step is crucial for accurately representing the molecule's spatial arrangement.

-

-

Pharmacophore Generation:

-

Use a pharmacophore modeling tool (e.g., Schrödinger's Phase, MOE's Pharmacophore Query Editor) to identify key chemical features: hydrogen bond acceptors (the nitrophenyl and piperazine nitrogens), aromatic rings, and hydrophobic regions.

-

The software will generate a 3D arrangement of these features, which constitutes the pharmacophore hypothesis.

-

-

Virtual Screening:

-

Submit the generated pharmacophore hypothesis to a reverse screening server (e.g., PharmMapper).

-

These servers compare the query pharmacophore against a database of pharmacophores derived from known protein-ligand complexes.

-

-

Analysis:

-

The output will be a list of potential protein targets, ranked by a fit score. This provides a set of hypotheses for the molecule's mechanism of action, which can be further investigated through molecular docking.

-

Part 3: Elucidating Molecular Interactions - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[9][10] Based on the potential targets identified in the previous step, docking studies can be performed to validate these hypotheses.

Protocol 3: Molecular Docking Workflow

-

Receptor Preparation:

-

Download the 3D structure of a potential target protein from the Protein Data Bank (PDB).

-

Prepare the protein using a tool like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogens, removing water molecules, and optimizing the hydrogen bond network.

-

Define the binding site, either based on a co-crystallized ligand or using a pocket detection algorithm.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of the ligand from the previous step.

-

-

Docking:

-

Perform the docking calculation using software such as AutoDock Vina, GOLD, or Schrödinger's Glide. The algorithm will sample a large number of ligand conformations within the binding site and score them.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked docking poses.

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. A favorable docking score combined with plausible interactions strengthens the hypothesis of the protein being a biological target.

-

Part 4: Predicting Drug-Like Behavior - ADMET Profiling

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity (T) profiles.[11][12] In silico ADMET prediction is a crucial step in early-stage drug discovery to flag potential liabilities.[13][][15]

Overall ADMET Evaluation Workflow

Caption: A streamlined workflow for comprehensive in silico ADMET prediction.

Protocol 4: In Silico ADMET Prediction

-

Software Selection: Utilize specialized ADMET prediction software or web servers such as ADMETlab, pkCSM, or the ADMET Predictor suite.

-

Input: Submit the molecule's structure.

-

Execution: Run the prediction models for a comprehensive set of ADMET endpoints.

-

Data Interpretation: Analyze the output for potential liabilities.

Data Summary: Predicted ADMET Profile

| Category | Parameter | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Potential for CNS activity (therapeutic or side effect). |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action, but lower free drug concentration. | |

| Metabolism | CYP2D6 Inhibition | Possible inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Unlikely to inhibit | Lower risk of interactions with many common drugs. | |

| Toxicity | hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Likely non-mutagenic | Lower concern for carcinogenicity. |

Note: This table presents a hypothetical but plausible ADMET profile. Actual predictions must be generated and carefully interpreted.

Part 5: Assessing Stability and Dynamics - Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[16][17]

Protocol 5: Molecular Dynamics Simulation of a Protein-Ligand Complex

-

System Setup:

-

Take the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of water molecules and add ions to neutralize the system.

-

-

Simulation:

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Examine the RMSF of protein residues to identify flexible regions and those that interact with the ligand.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation to identify key stable interactions.

-

Conclusion and Forward Look

This in-depth guide outlines a robust and logical in silico workflow for the initial characterization of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. By systematically evaluating its physicochemical properties, identifying potential biological targets, analyzing binding interactions, predicting its ADMET profile, and assessing the stability of its complexes, a comprehensive computational profile can be constructed.

The insights gained from this process are invaluable for making informed decisions about the future of this molecule. Positive findings would provide a strong rationale for its synthesis and subsequent in vitro and in vivo validation, while the identification of potential liabilities at this early stage allows for strategic modifications to optimize its properties, ultimately saving significant time and resources in the drug discovery pipeline.

References

- Pharmacophore modeling in drug design - PubMed. (2025).

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (n.d.).

- What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025).

- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021).

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014).

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - Semantic Scholar. (2024).

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025).

- Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (2018).

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025).

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023).

- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.).

- In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Journal of Emerging Technologies and Innovative Research. (2024).

- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click - YouTube. (2023).

- ADMET Prediction Services - BOC Sciences. (n.d.).

- GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.).

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023).

- Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed. (n.d.).

- ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (n.d.).

- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.).

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC - NIH. (n.d.).

- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).

- Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity - ResearchGate. (2025).

- Innovative computational approaches in drug discovery and design - PubMed. (2025).

- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - NIH. (n.d.).

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. (2024).

- Tutorials for Computer Aided Drug Design in KNIME. (2021).

- Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC - PubMed Central. (2025).

- Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration - UI Scholars Hub. (2025).

- Full article: Updates on Drug Designing Approach Through Computational Strategies: a Review - Taylor & Francis. (n.d.).

- 1 Overview of typical CADD workflow | Download Scientific Diagram - ResearchGate. (n.d.).

- 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | Measles Who. (n.d.).

- 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | Drug Intermediate - MedchemExpress.com. (n.d.).

Sources

- 1. 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | Measles Who [who-measles.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

Predicting the Mechanism of Action for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: A Hypothesis-Driven Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action for the novel chemical entity, 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. In the absence of direct pharmacological data for this compound, this guide leverages a systematic approach rooted in structural analysis, in silico target prediction, and a proposed cascade of in vitro and cellular validation assays. By deconstructing the molecule into its core pharmacophores—the arylpiperazine-like moiety, the piperidine linker, and the N-methylpiperazine group—we generate high-probability hypotheses centered on interactions with central nervous system (CNS) targets, particularly serotonergic and dopaminergic receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical workflow to systematically uncover the pharmacological profile of this and other novel compounds.

Introduction: Charting a Course for a Novel Compound

The compound 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is identified primarily as a drug intermediate, a building block for the synthesis of other potentially active molecules.[1][2] As a standalone entity, its biological activity and mechanism of action remain uncharacterized in public-domain literature. The journey from a novel chemical structure to a potential therapeutic agent is fraught with challenges, the most fundamental of which is understanding how the molecule interacts with biological systems. Elucidating the mechanism of action (MoA) is paramount; it informs therapeutic potential, predicts potential side effects, and guides all future development.

This guide eschews a rigid template, instead adopting a fluid, logic-driven narrative that mirrors the real-world process of MoA discovery for a novel compound. We will proceed from broad, computational predictions to highly specific, testable hypotheses, culminating in a suite of proposed experiments designed to validate these predictions and build a robust pharmacological profile. The core of our investigation rests on the well-established principle of structure-activity relationships (SAR), recognizing that the distinct chemical motifs within our target compound are frequently found in well-characterized, pharmacologically active agents.[3][4]

Part 1: Structural Deconstruction and In Silico Target Prediction

The foundational step in our predictive approach is to analyze the compound's structure and identify its key pharmacophoric elements. This allows us to draw parallels with known drug classes and generate an initial set of hypotheses.

The structure of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine can be dissected into three principal regions:

-

The Aryl-Piperidine Moiety (2-Methoxy-4-nitrophenyl linked to Piperidine): This is the most prominent feature. The arylpiperazine scaffold is a cornerstone of CNS drug discovery, with numerous approved drugs targeting a range of receptors.[5][6] This class of molecules is well-known to possess affinity for serotonin (5-HT) and dopamine (D) receptors.[7][8] The methoxy group on the phenyl ring is a common feature in many psychoactive compounds and can influence receptor binding and metabolic stability.[9]

-

The Piperidine Linker: The piperidine ring is a versatile scaffold in medicinal chemistry, present in a wide array of pharmaceuticals.[3][4] In this context, it serves as a rigid linker between the aryl group and the second piperazine ring, defining the spatial relationship between these two key pharmacophores.

-

The N-Methylpiperazine Moiety: This terminal group is also a common feature in CNS-active compounds. The basic nitrogen atom is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (like aspartate) in the binding pockets of many G-protein coupled receptors (GPCRs).[5]

In Silico Target Prediction Workflow

With the key pharmacophores identified, we can employ computational tools to predict potential biological targets. This process, known as in silico target prediction or target fishing, uses algorithms that compare the structure of a query molecule to databases of known ligands for a vast array of biological targets.

Caption: A generalized workflow for in silico target prediction.

Hypothetical Target Prediction Data

Based on the structural motifs, particularly the arylpiperazine core, a typical output from a target prediction tool would likely highlight CNS receptors. The following table represents a plausible, albeit hypothetical, set of predictions for our compound of interest.

| Predicted Target Class | Specific Targets (Examples) | Prediction Confidence | Rationale |

| GPCRs (Aminergic) | 5-HT1A, 5-HT2A, 5-HT7, Dopamine D2, Adrenergic α1 | High | The arylpiperazine motif is a classic pharmacophore for these receptors.[6][7] |

| GPCRs (Other) | Histamine H1, Sigma Receptors (σ1, σ2) | Medium | Arylpiperazines can exhibit promiscuity and bind to other related receptors. |

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Low to Medium | Some piperazine derivatives show MAO inhibitory activity. |

| Ion Channels | hERG | Medium | A common off-target liability for many compounds with basic nitrogen centers. |

Primary Hypothesis Generation

Synthesizing the structural analysis and the predictive data leads to our primary hypothesis:

Primary Hypothesis: 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine is a ligand for aminergic G-protein coupled receptors, with a high probability of interacting with serotonin (5-HT) and/or dopamine (D₂) receptors, thereby modulating downstream signaling pathways.

Part 2: In Vitro Target Validation and Functional Characterization

This section provides the experimental protocols necessary to test our primary hypothesis. The goal is to first confirm binding to the predicted targets and then to elucidate the functional consequence of that binding.

Experimental Protocol 1: Radioligand Binding Assays for Target Affinity

This protocol describes a general method to determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

Objective: To quantify the binding affinity of the test compound for a panel of high-priority predicted targets (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

-

Test Compound: 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

-

Cell membranes expressing the human receptor of interest (commercially available).

-

Specific radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Non-specific binding competitor (e.g., 10 µM Serotonin for 5-HT1A).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Radioligand, cell membranes, and assay buffer.

-

Non-Specific Binding: Radioligand, cell membranes, and non-specific competitor.

-

Test Compound Binding: Radioligand, cell membranes, and each concentration of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: Functional Assays for Mechanism Determination

Once binding is confirmed, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of the test compound at its confirmed target receptor.

Example: cAMP Assay for a Gi-coupled Receptor (e.g., 5-HT1A)

Materials:

-

A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

A known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Agonist Mode:

-

Treat cells with increasing concentrations of the test compound.

-

Stimulate all wells (except baseline control) with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure cAMP levels using the detection kit.

-

Data Interpretation: A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of the test compound.

-